![molecular formula C15H11F3N4S B1434087 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499795-87-8](/img/structure/B1434087.png)
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
Übersicht
Beschreibung
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine (4-MTPT) is a heterocyclic compound belonging to the class of pyrimidines. It is an aromatic compound with a trifluoromethyl substituent at the 3-position of the phenyl ring. 4-MTPT has been studied for its potential applications in medicinal chemistry, due to its interesting pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Abdelhamid et al. (2010) focused on the synthesis of new derivatives containing the thiazole moiety, including 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene. These compounds were evaluated for their antimicrobial activity against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Abdelhamid et al., 2010).
Potential as Protein Kinase Inhibitors
Research by Sušnik et al. (2009) developed a series of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines through an efficient synthesis process. These compounds were designed as potential protein kinase inhibitors, suggesting their application in the treatment of diseases where protein kinases play a crucial role (Sušnik et al., 2009).
Heterocyclic Compound Synthesis
Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of diverse heterocyclic compounds. This study highlights the compound's versatility in synthesizing novel heterocyclic structures with potential chemical and pharmaceutical applications (Sokolov & Aksinenko, 2010).
Antioxidant Activity
Kotaiah et al. (2012) synthesized a new series of compounds related to the thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity. This study underscores the potential health benefits of these compounds, including their role in combating oxidative stress (Kotaiah et al., 2012).
Antifungal Effects
Jafar et al. (2017) investigated the antifungal effects of some derivatives against important types of fungi, indicating the compound's usefulness in developing new antifungal agents. This research contributes to the ongoing search for more effective treatments against fungal infections (Jafar et al., 2017).
Eigenschaften
IUPAC Name |
4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c1-8-12(11-5-6-20-14(19)22-11)23-13(21-8)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWUVBMSLLGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
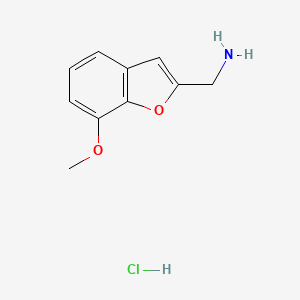

![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)

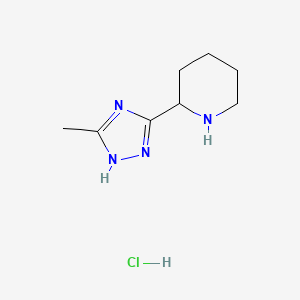
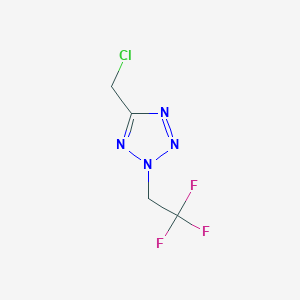
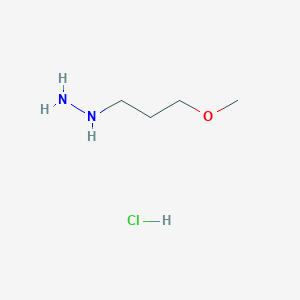
![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)
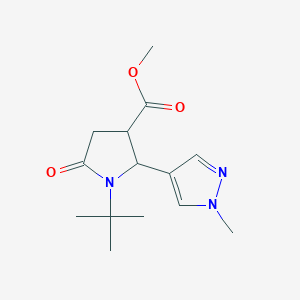
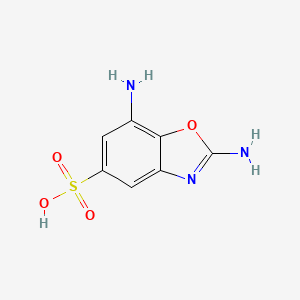
![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)